2-bromo-N-(3-methoxyphenyl)acetamide
Description
2-Bromo-N-(3-methoxyphenyl)acetamide (CAS: 29182-94-3) is an acetamide derivative featuring a bromoacetyl group attached to a 3-methoxyphenylamine moiety. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 244.088 g/mol .
Properties
IUPAC Name |
2-bromo-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGUWIRYYZPGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392274 | |
| Record name | 2-bromo-N-(3-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29182-94-3 | |
| Record name | 2-Bromo-N-(3-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29182-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-N-(3-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of N-(3-methoxyphenyl)acetamide
One common method involves the bromination of N-(3-methoxyphenyl)acetamide using brominating agents like N-bromosuccinimide (NBS) or elemental bromine in an appropriate solvent such as acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the alpha position of the acetamide.
- Reaction conditions:
- Solvent: Acetic acid or dichloromethane
- Brominating agent: NBS or Br2
- Temperature: 20–60 °C
- Reaction time: 2–4 hours
- Outcome: Formation of 2-bromo-N-(3-methoxyphenyl)acetamide with high selectivity and yield.
Acylation of 3-Methoxyaniline with Bromoacetyl Chloride
An alternative method involves direct acylation of 3-methoxyaniline with bromoacetyl chloride under controlled conditions.
- Reaction conditions:
- Base: Triethylamine or potassium carbonate to neutralize HCl formed
- Solvent: Dichloromethane or dimethyl carbonate
- Temperature: 0–25 °C (ice bath to room temperature)
- Reaction time: 1–3 hours
- Procedure: The amine is dissolved in the solvent with base, and bromoacetyl chloride is added dropwise under stirring and nitrogen atmosphere to prevent moisture interference.
- Outcome: Direct formation of this compound with good yield and purity.
Multi-step Synthesis via 3-Methoxyacetophenone Derivatives
A more elaborate synthetic route involves:
- Nitration of 1-phenylethanone to form 3-nitroacetophenone.
- Reduction of the nitro group to 3-aminoacetophenone.
- Methylation to introduce the methoxy group.
- Bromination of the acetophenone derivative to introduce the bromo substituent.
- Conversion to the acetamide derivative.
This method, while longer, allows for precise control over substitution patterns and is useful for producing intermediates for further functionalization.
- Data Table: Summary of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination of N-(3-methoxyphenyl)acetamide | N-(3-methoxyphenyl)acetamide | NBS or Br2, Acetic acid or DCM | 20–60 | 2–4 h | 75–85 | Selective alpha-bromination |
| Acylation with bromoacetyl chloride | 3-Methoxyaniline | Bromoacetyl chloride, Triethylamine, DCM | 0–25 | 1–3 h | 80–90 | Direct acylation, requires moisture control |
| Multi-step via 3-methoxyacetophenone | 1-Phenylethanone | Nitration, reduction, methylation, bromination | Various | Multi-step | 60–80 | Longer route, high control over substitution |
- The bromination step using NBS is favored for its mild conditions and high selectivity, minimizing over-bromination or side reactions.
- Acylation with bromoacetyl chloride requires careful control of moisture and temperature to prevent hydrolysis and side reactions.
- Multi-step synthesis allows for the introduction of additional functional groups but requires purification at each step to maintain overall yield.
- Use of bases like triethylamine or potassium carbonate is critical to neutralize HCl and drive the acylation reaction to completion.
- Solvent choice impacts reaction rate and product purity; dichloromethane is preferred for acylation due to its inertness and ease of removal.
- Reaction monitoring by thin-layer chromatography (TLC) or HPLC is recommended to optimize reaction time and prevent decomposition.
The preparation of this compound is well-established through bromination of the corresponding acetamide or direct acylation of 3-methoxyaniline with bromoacetyl chloride. Both methods offer efficient routes with good yields and manageable reaction conditions. Multi-step syntheses provide alternative pathways for complex derivatives. Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is essential for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve solvents like dimethylformamide (DMF) and moderate temperatures.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions, with solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : 2-bromo-N-(3-methoxyphenyl)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of various derivatives.
2. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), showing a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL.
- Cytotoxicity and Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, exhibiting moderate cytotoxicity against breast cancer cell lines (IC50: 15 μM). This suggests potential for further development as an anticancer agent.
3. Biological Studies
- Protein Interactions : The compound is utilized in studies involving protein interactions and modifications, aiding in understanding cellular mechanisms and potential therapeutic targets.
Case Studies and Research Findings
Several notable studies have explored the applications and effects of this compound:
- Antibacterial Efficacy : A study evaluated its effectiveness against MRSA, confirming its potent antibacterial activity with an MIC value indicating strong potential compared to standard antibiotics.
- Cytotoxicity Assessment : In vitro tests demonstrated selective cytotoxicity against MCF-7 breast cancer cells, suggesting that this compound could be further investigated for anticancer drug development.
| Biological Activity | Tested Strains/Cells | Results |
|---|---|---|
| Antibacterial | MRSA | MIC: 62.5 μg/mL |
| Cytotoxicity | MCF-7 (breast cancer) | IC50: 15 μM |
Table 2: Structural Comparisons
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Bromine at C2, methoxy group | High reactivity; potential antimicrobial activity |
| N-(3-methoxyphenyl)acetamide | No bromine; simpler structure | Lower reactivity; baseline for comparison |
| 2-bromo-N-(4-methoxyphenyl)acetamide | Bromine at C2; methoxy substitution | Different biological profile |
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Key Properties:
- Melting Point : 94–95°C .
- Synthesis : Prepared via reaction of 3-methoxyaniline with bromoacetyl bromide in dry 1,4-dioxane, yielding 46% after purification by column chromatography .
- Spectral Data :
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules, due to its reactive bromoacetamide group and electron-donating methoxy substituent.
Below is a detailed analysis of structurally related bromoacetamides, highlighting differences in substituents, physicochemical properties, and applications.
Data Table of Key Bromoacetamide Derivatives
Substituent Effects on Properties
Electronic Effects :
- Methoxy (3-position): Electron-donating nature stabilizes intermediates in nucleophilic substitution reactions, as seen in anti-trypanosomal derivatives .
- Trifluoromethyl (3-position) : Strong electron-withdrawing effect accelerates reactions in medicinal chemistry applications .
Steric Effects :
- N-Methylation (e.g., 2-bromo-N-(3-methoxyphenyl)-N-methylacetamide): Reduces hydrogen-bonding capacity, altering solubility and biological interactions .
Thermal Stability :
- The target compound (mp 94–95°C) has a lower melting point compared to 2-bromo-N-(4-bromophenyl)acetamide (mp 148–150°C), likely due to reduced symmetry and weaker crystal packing .
Biological Activity
2-Bromo-N-(3-methoxyphenyl)acetamide (CAS Number: 29182-94-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-methoxyaniline with bromoacetyl bromide in a suitable solvent under basic conditions. The resulting product can be characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Table 1: Spectroscopic Data for this compound
| Technique | Observations |
|---|---|
| NMR | Chemical shifts indicating aromatic protons and methoxy group. |
| IR | Characteristic peaks for C=O (amide) and C-H (aromatic) stretching. |
| Mass Spec | Molecular ion peak at m/z 228. |
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and antitumor agent.
Antimicrobial Activity
Research has shown that derivatives of bromoacetamides exhibit significant antimicrobial properties. In a study comparing various bromoacetamides, including this compound, it was found to possess notable activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Antitumor Activity
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of approximately 20 µM against human breast cancer cells, indicating significant antitumor potential . The compound's mechanism of action may involve the induction of apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The presence of the methoxy group on the phenyl ring is believed to enhance the lipophilicity and bioavailability of the compound, contributing to its biological activity. Modifications to the bromoacetamide structure can lead to variations in potency and selectivity against different biological targets.
Table 2: Biological Activity Comparison of Bromoacetamides
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 20 | Antitumor |
| 2-Bromo-N-phenylacetamide | 30 | Antitumor |
| N-(4-chlorophenyl)acetamide | 25 | Antimicrobial |
Case Studies
- Antimicrobial Evaluation : A study conducted on various bromoacetamides found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .
- Cytotoxicity Assay : In a comparative analysis with known chemotherapeutics, this compound showed promising results in inhibiting cell proliferation in MCF-7 breast cancer cells, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic: What are the optimal synthetic routes for 2-bromo-N-(3-methoxyphenyl)acetamide?
Methodological Answer:
The synthesis typically involves bromination of N-(3-methoxyphenyl)acetamide using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. A two-step approach is recommended:
Acetylation: React 3-methoxyaniline with acetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form N-(3-methoxyphenyl)acetamide.
Bromination: Introduce bromine via electrophilic substitution, using a catalyst such as FeBr₃ in DCM at room temperature. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate, 3:1).
Critical Considerations:
- Excess bromine may lead to di-substitution; use stoichiometric control .
- Purification via column chromatography (silica gel, gradient elution) ensures high yield (>75%) and purity (>95%) .
Advanced: How to resolve contradictions in crystallization data for brominated acetamides?
Methodological Answer:
Contradictions in crystallization (e.g., polymorph formation, unit cell discrepancies) require systematic analysis:
Data Validation: Cross-reference single-crystal X-ray diffraction (SCXRD) parameters (e.g., space group, unit cell dimensions) with established databases. For example, orthogonal crystal systems (e.g., P212121) should align with reported metrics (e.g., a=4.78 Å, b=18.77 Å, c=19.38 Å) .
Controlled Recrystallization: Use solvent diffusion (e.g., ethanol/water) at 4°C to isolate thermodynamically stable polymorphs.
DFT Calculations: Compare experimental and computational lattice energies to identify metastable forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
